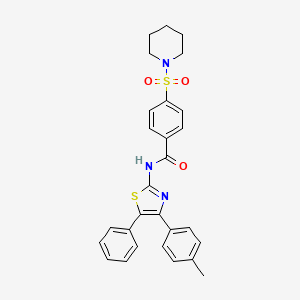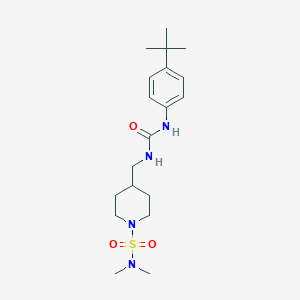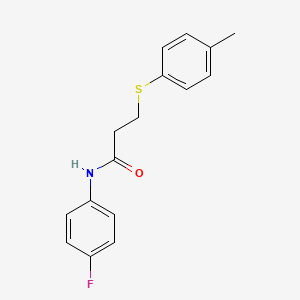
1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PP2A inhibitor due to its ability to inhibit the activity of protein phosphatase 2A, a key regulator of various cellular processes.
Applications De Recherche Scientifique
Anti-Cancer Properties
A study explored the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, including a compound structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea. These compounds demonstrated potent activity against human chronic myeloid leukemia cell line K562, exhibiting minimal cellular toxicity. The compound's mechanism involves reducing protein phosphorylation in the PI3K/Akt signaling pathway, suggesting potential as a treatment for chronic myeloid leukemia and cancer (Li et al., 2019).
Enzyme Inhibition
A related compound, flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, was synthesized and assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between the basic nitrogen and the ar(o)yl(thio)-urea unit. The study found that compounds with a flexible spacer showed high inhibitory activities, indicating potential for enzyme inhibition applications (Vidaluc et al., 1995).
Stereoselective Synthesis in Drug Development
The stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 was reported, involving a compound with a similar morpholine and pyrimidin-yl structure. This study highlights the importance of stereochemistry in the effectiveness of kinase inhibitors, which could be relevant for developing similar compounds for therapeutic purposes (Chen et al., 2010).
Agricultural Applications
Urea derivatives like 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea have been identified as positive regulators of cell division and differentiation in plants. These compounds show cytokinin-like activity, often exceeding that of adenine compounds, and are used in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).
Structural Chemistry and Hydrogen Bonding
A study on the packing principles of urea and thiourea solvates, including structures involving morpholine, provided insights into the hydrogen bonding and molecular packing of these compounds. This research is significant for understanding the structural chemistry of related urea derivatives (Taouss et al., 2013).
Novel Synthesis Methods
The Biginelli synthesis of novel dihydropyrimidinone derivatives containing the morpholine moiety was reported. This highlights an efficient method for synthesizing compounds structurally similar to 1-(6-morpholinopyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea, which could be relevant in various pharmaceutical applications (Bhat et al., 2018).
Propriétés
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-14(15-9-11-2-1-7-22-11)18-12-8-13(17-10-16-12)19-3-5-21-6-4-19/h1-2,7-8,10H,3-6,9H2,(H2,15,16,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMZVPHUAYPFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2373782.png)
![1-(3-Chlorophenyl)-3-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2373783.png)
![(2-{5-[(2-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)




![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(2-phenylethyl)-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2373799.png)


![2-(benzylthio)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2373803.png)
![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-allyloxime](/img/structure/B2373804.png)